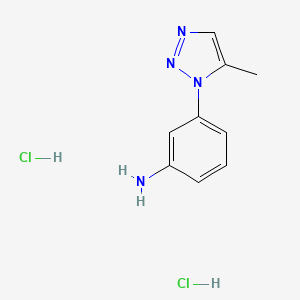

![molecular formula C12H11ClFNO B2744131 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 724753-37-1](/img/structure/B2744131.png)

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the molecular formula C12H11ClFNO and a molecular weight of 239.67. It is a derivative of cyclohexenone, which is an organic compound used as an intermediate in the synthesis of various chemical products .

Synthesis Analysis

The synthesis of cyclohexenone derivatives involves several steps. Cyclohexenone can be obtained from cyclohexanone by α-bromination followed by treatment with base. Another route involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the cyclohexenol .Molecular Structure Analysis

The molecular structure of “3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one” consists of a cyclohexenone ring attached to a 3-chloro-4-fluorophenyl group via an amino link. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Chemical Reactions Analysis

Cyclohexenone, the parent compound of “3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one”, is a versatile intermediate in organic synthesis. It can undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis

Cyclohexenone is a colorless liquid, but commercial samples are often yellow. It has a density of 0.993 g/mL, a melting point of -53 °C, and a boiling point of 171 to 173 °C .Scientific Research Applications

Formation and Structural Analysis

Formation of Aminophenols : Cyclohex-2-en-1-ones are crucial in forming meta-aminophenols, showcasing their utility in chemical transformations. Specifically, 3-amino-2-chlorocyclohex-2-en-1-ones react with DBU to form meta-aminophenols, highlighting the reactivity of these compounds (Szymor-Pietrzak et al., 2020).

Structural Analysis of Cyclohex-2-en-1-one Compounds : Studies reveal the intricate molecular structures of cyclohex-2-en-1-one derivatives, emphasizing their conformation and bond interactions. This includes insights into dihedral angles, bond lengths, and hydrogen bonding patterns, which are essential for understanding their chemical behavior (Jasinski et al., 2012).

Quantum Chemical Studies and Bioactivity

Quantum Chemical Analysis : Cyclohex-2-en-1-one derivatives undergo extensive quantum chemical studies, revealing details about their molecular geometry and chemical reactivity. This includes exploring their molecular electrostatic potential and frontier orbitals, which are crucial for predicting their interaction with other molecules (Satheeshkumar et al., 2017).

Cytotoxic Studies : Certain cyclohex-2-en-1-one compounds exhibit notable bioactivity, such as cytotoxic effects on cancer cells. This highlights their potential in medicinal chemistry and drug design (Satheeshkumar et al., 2016).

Synthesis and Applications in Organic Chemistry

Synthesis of Novel Compounds : The reactivity of cyclohex-2-en-1-ones is leveraged to synthesize various novel compounds, demonstrating their versatility in organic synthesis. This includes the creation of heterocycles and other complex organic structures (Majumdar & Samanta, 2001).

Antimicrobial Screening : Derivatives of cyclohex-2-en-1-ones are explored for their antimicrobial properties. This research expands the potential uses of these compounds in pharmaceutical applications, especially in developing new antibacterial agents (Bonacorso et al., 2018).

Future Directions

properties

IUPAC Name |

3-(3-chloro-4-fluoroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO/c13-11-7-9(4-5-12(11)14)15-8-2-1-3-10(16)6-8/h4-7,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWQODJRPRIEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)

![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)

![Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate](/img/structure/B2744051.png)

![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)

![2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2744054.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)

![4-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2744068.png)

![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)